![molecular formula C24H18ClFN2O2 B2742116 1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one CAS No. 892293-23-1](/img/structure/B2742116.png)
1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridinone core likely contributes significant aromatic character to the molecule, making it relatively stable. The electron-withdrawing chloro and fluoro substituents on the benzyl group could potentially influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or reduction. The chloro and fluoro substituents on the benzyl group could potentially leave, allowing for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Stimulator of Interferon Genes (STING) Agonist
This compound has been identified as a potential STING agonist . STING is a critical component of the innate immune system, and agonists can activate immune responses against cancers and infectious diseases. By binding to the STING receptor, this compound could help in the development of new immunotherapies.
Antiviral Activity
Indole derivatives, which include the core structure of this compound, have shown antiviral properties . They can inhibit the replication of viruses by interfering with viral protein synthesis or by impeding the viral life cycle, offering a pathway for developing new antiviral drugs.
Future Directions
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-14-6-9-16(10-7-14)22(29)19-13-28(12-18-20(25)4-3-5-21(18)26)24-17(23(19)30)11-8-15(2)27-24/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWUIAYKDYTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one |
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